

An In-depth Technical Guide to Boc-His-OMe for Researchers

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This technical guide provides comprehensive information on N α -(tert-Butoxycarbonyl)-L-histidine methyl ester (**Boc-His-OMe**), a key building block for researchers, scientists, and professionals in drug development and peptide chemistry. It covers its chemical properties, detailed experimental protocols, and its application in advanced therapeutic strategies.

Core Chemical Information: Boc-His-OMe

Boc-His-OMe is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the carboxyl group is esterified with a methyl group. These modifications are crucial for its application in controlled, stepwise peptide synthesis.

Physicochemical and Structural Data

All quantitative data for **Boc-His-OMe** is summarized in the table below, providing a clear reference for experimental design.



Property	Value	Citations
CAS Number	2488-14-4	[1][2][3][4]
Molecular Formula	C12H19N3O4	[1][4][5]
Molecular Weight	269.30 g/mol	[1][5]
IUPAC Name	methyl (2S)-3-(1H-imidazol-5- yl)-2-[(2-methylpropan-2- yl)oxycarbonylamino]propanoa te	[5]
Appearance	White to off-white solid powder	[2][4]
Melting Point	120-128 °C	[4][6]
Storage Conditions	Powder: -20°C for 3 years; In solvent: -80°C for 6 months	[2]

Experimental Protocols and Applications

Boc-His-OMe is a versatile reagent primarily used in the synthesis of peptides for various applications, including drug development, bioconjugation, and protein engineering.

Synthesis of Protected Histidine Derivatives

The synthesis of complex peptide building blocks often starts with simpler protected amino acids like **Boc-His-OMe**. For instance, the synthesis of a fully protected histidine, such as N-Boc-N'-Trityl (Trt)-L-histidine methyl ester, is a common procedure.

Protocol for N-Boc-N'-Trityl-L-histidine methyl ester Synthesis:

- Esterification: L-histidine is reacted with an excess of sulfoxide chloride in methanol for approximately 16 hours to produce histidine methyl ester hydrochloride salt with a high yield (~95%).[4]
- Boc Protection: The resulting methyl ester is then reacted with di-tert-butyl dicarbonate (Boc₂O) and triethylamine in dry anhydrous methanol to yield N-tert-butyloxycarbonyl (Boc)-protected histidine methyl ester.[4]



- Trityl Protection: The N-Boc-histidine methyl ester is dissolved in toluene with trityl chloride. Triethylamine is added, and the reaction is heated to 80°C for several hours.[4]
- Purification: The final product, N-Boc-N'-Trityl (Trt)-L-histidine methyl ester, is purified using silica gel column chromatography, achieving a yield of approximately 97%.[4]

Solid-Phase Peptide Synthesis (SPPS) using Boc Chemistry

Boc-His-OMe is a fundamental component in the Boc strategy for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for building custom peptides. The process involves sequential addition of amino acids to a growing chain anchored to a solid resin support. [6][7][8]

Key Steps in a Boc-SPPS Cycle:

- Resin Attachment: The first Boc-protected amino acid is anchored to an insoluble resin, often a Merrifield or PAM resin.[9]
- Deprotection: The N-terminal Boc group of the resin-bound amino acid is removed using a strong acid, typically 50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[9]
- Neutralization & Washing: The resin is neutralized with a base like diisopropylethylamine
 (DIPEA) and washed thoroughly to remove excess reagents and byproducts.
- Coupling: The next Boc-protected amino acid (e.g., a derivative synthesized from Boc-His-OMe) is activated with a coupling agent (like HBTU) and added to the resin, forming a new peptide bond.
- Iteration: Steps 2-4 are repeated for each subsequent amino acid until the desired peptide sequence is assembled.
- Final Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a very strong acid, such as liquid hydrogen fluoride (HF).[6][9]



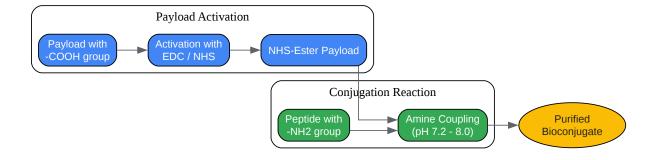


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Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Bioconjugation Applications

Peptides synthesized using **Boc-His-OMe** can be further modified for targeted therapies through bioconjugation. This process covalently links the peptide to other molecules like drugs, imaging agents, or polymers. A common strategy involves activating a carboxyl group on a payload molecule with EDC/NHS to form an NHS ester, which then reacts with a primary amine on the peptide (e.g., the N-terminus after Boc removal or a lysine side chain).[10][11]



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General Workflow for Peptide Bioconjugation.

Signaling Pathways and Mechanisms of Action



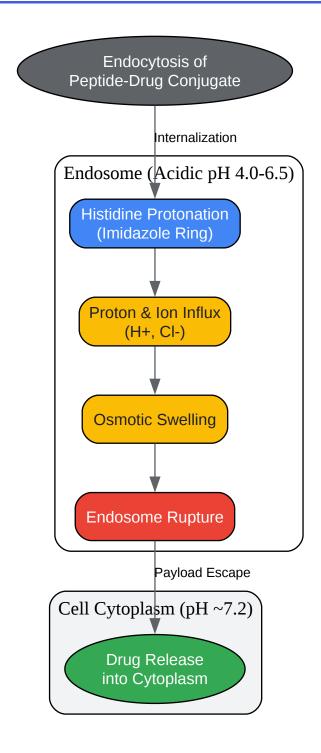
The unique properties of the histidine imidazole side chain are leveraged in advanced drug delivery systems. Peptides rich in histidine residues exhibit pH-responsive behavior, which is critical for overcoming cellular barriers.

The "Proton Sponge Effect" for Endosomal Escape

A major hurdle in drug delivery is ensuring the therapeutic payload escapes the endosome after being internalized by a cell, thereby avoiding degradation in the lysosome. Histidine-rich peptides, synthesized using precursors like **Boc-His-OMe**, are instrumental in a mechanism known as the "proton sponge effect".[5][12][13]

The imidazole side chain of histidine has a pKa of approximately 6.0, which is within the pH range of late endosomes (pH 4.0-6.5).[12] In the neutral pH of the bloodstream (pH 7.4), the imidazole ring is largely uncharged. However, upon endocytosis into the acidic endosome, the imidazole groups become protonated. This influx of protons into the vesicle triggers a secondary influx of chloride ions to maintain charge neutrality, leading to osmotic swelling. The resulting pressure eventually ruptures the endosomal membrane, releasing the peptide and its conjugated cargo into the cytoplasm.[13]





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The Proton Sponge Effect for Endosomal Escape.

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